De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate
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Overview
Description
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate is a complex chemical compound with significant applications in various fields, including medicine, chemistry, and industry. This compound is known for its unique structure, which includes a triazole ring and a dioxolane moiety, making it a subject of interest for researchers and scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate involves several steps. One common method includes the reaction of 2,4-dichlorophenyl ketone with ethylene glycol to form the dioxolane ring. This intermediate is then reacted with triazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are common due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The molecular pathways involved include inhibition of ergosterol synthesis in fungal cells, making it effective as an antifungal agent .
Comparison with Similar Compounds
Similar Compounds
- Fluconazole
- Ketoconazole
- Voriconazole
Uniqueness
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate stands out due to its unique dioxolane moiety, which enhances its stability and efficacy compared to other similar compounds. Its broad spectrum of activity and specific molecular interactions make it a valuable compound in various applications .
Properties
Molecular Formula |
C23H29N5O6S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
3-[4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C23H29N5O6S/c1-17(18(2)34-35(30,31)32)28-23(29)27(16-24-28)21-6-4-19(5-7-21)25-12-14-26(15-13-25)20-8-10-22(33-3)11-9-20/h4-11,16-18H,12-15H2,1-3H3,(H,30,31,32) |
InChI Key |
CUMSICLMMAXPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OS(=O)(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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